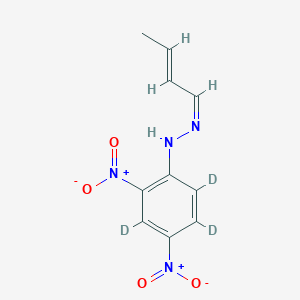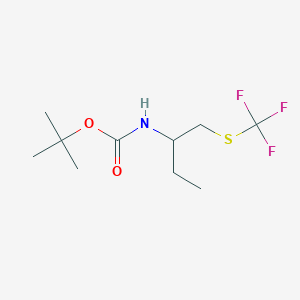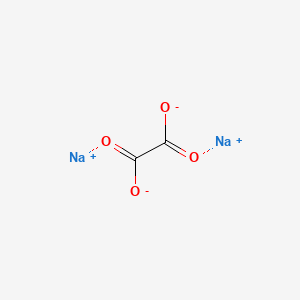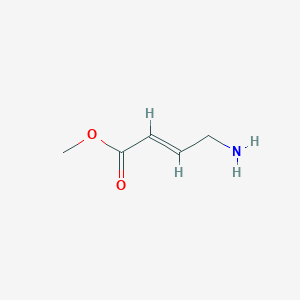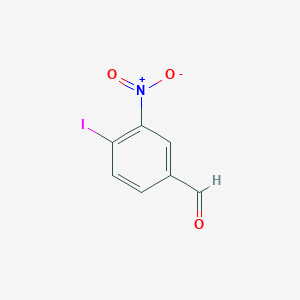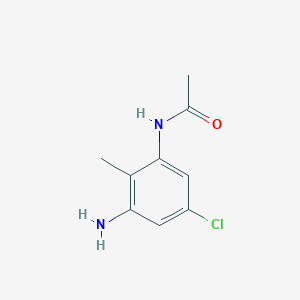
N-(3-Amino-5-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-5-chloro-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H11ClN2O It is a derivative of acetamide, featuring an amino group, a chloro substituent, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-5-chloro-2-methylphenyl)acetamide typically involves the reaction of 3-amino-5-chloro-2-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Amino-5-chloro-2-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include chloroform, ethyl acetate, and methanol.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Amino-5-chloro-2-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group and the chloro substituent play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- N-(3-Methylphenyl)acetamide
- N-(3-Chloro-2-methylphenyl)acetamide
- N-(3-Amino-2-methylphenyl)acetamide
Comparison: N-(3-Amino-5-chloro-2-methylphenyl)acetamide is unique due to the presence of both an amino group and a chloro substituent on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the chloro substituent enhances its electrophilicity, making it more reactive in substitution reactions. The amino group contributes to its potential biological activity, such as antimicrobial properties.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-(3-amino-5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-5-8(11)3-7(10)4-9(5)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
VPPGRIWTHDMVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)
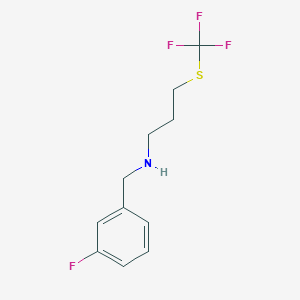
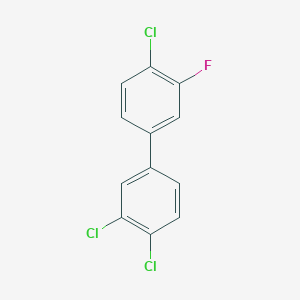

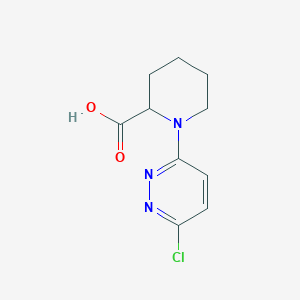
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
